3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
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Description
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.304. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazole derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole derivatives have been found to inhibit cdk2, which leads to the inhibition of cell cycle progression . This could potentially lead to the death of cancer cells or other rapidly dividing cells.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Result of Action
The inhibition of cdk2 by similar pyrazole derivatives can lead to cell cycle arrest and apoptosis . This could potentially be used for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O
- CAS Number : 7176229
Biological Activity Overview
Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Properties : Certain pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Antitumor Effects : Some studies have indicated potential anticancer properties through inhibition of cell proliferation in cancer cell lines.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
-
COX Inhibition :
- The compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
-
Enzyme Inhibition :
- Research has demonstrated that this compound can inhibit various enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
-
Receptor Binding :
- The interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.
Table 1: Summary of Biological Activities
Study on Antimicrobial Activity
In a study evaluating the antimicrobial effects of pyrazole derivatives, this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than standard antibiotics, showcasing its potential as a novel antimicrobial agent .
Anti-inflammatory Research
A detailed investigation into the anti-inflammatory properties revealed that this compound effectively inhibited both COX-1 and COX-2 enzymes. The inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .
Antitumor Activity
In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-14(9-18(2)16-11)15-12(10-20)8-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQINHIBBIBXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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